3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling of the Rings: The pyrazole and thiadiazole rings are then coupled through a suitable linker, such as a propanamide group, using amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could lead to the formation of carboxylic acids, while reduction of the amide group could yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential as a bioactive molecule. Pyrazole and thiadiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Uniqueness
Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups. This could result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-6-9(7(2)14-13-6)4-5-10(17)12-11-16-15-8(3)18-11/h4-5H2,1-3H3,(H,13,14)(H,12,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFRSATUAAMKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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